molecular formula C17H25N3O4 B2418723 tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate CAS No. 932034-82-7

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate

Cat. No.: B2418723
CAS No.: 932034-82-7
M. Wt: 335.404
InChI Key: OROVBRPMDNPTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate” is a chemical compound. It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .


Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C17H25N3O4/c1-12-5-6-14 (15 (11-12)20 (22)23)18-13-7-9-19 (10-8-13)16 (21)24-17 (2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a closely related compound, has been synthesized and its structure confirmed through various spectroscopic methods such as FT-IR, NMR, and MS, along with single-crystal X-ray diffraction. The molecular structure and electrostatic potential were investigated using density functional theory (DFT), highlighting its stability and molecular conformations (Zhi-Ping Yang et al., 2021).

Key Intermediate in Synthesis

This compound serves as a critical intermediate in the synthesis of biologically active compounds, including benzimidazole compounds, which are synthesized through a straightforward and low-cost amination process (Liu Ya-hu, 2010). Similarly, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is another example, being a key intermediate for Vandetanib, synthesized through acylation, sulfonation, and substitution steps (Min Wang et al., 2015).

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound has been established, proving its significance in the development of novel anticancer therapeutics (Binliang Zhang et al., 2018).

Biological and Pharmacological Applications

The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlights its importance in the synthesis of biologically active compounds like crizotinib, indicating its relevance in the pharmacological field (D. Kong et al., 2016).

Safety and Hazards

This compound is associated with several hazards. It has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate” are likely to be influenced by its role as a precursor in the synthesis of fentanyl and its analogues . Given the ongoing opioid crisis, there is likely to be continued interest in understanding and controlling the synthesis of these potent opioids .

Properties

IUPAC Name

tert-butyl 4-(4-methyl-2-nitroanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12-5-6-14(15(11-12)20(22)23)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROVBRPMDNPTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added 3-nitro-4-fluorotoluene (1.55 g, 10 mmol), 4-amino-1-N-Boc-piperidine (2.40 g, 12 mmol), powder K2CO3 (2.76 g, 20 mmol) and dry DMF (30 mL). The mixture was stirred at 85° C. overnight. Solvents were evaporated under reduced pressure. The residue was extracted with ethyl acetate and the combined organic layers were washed with brine. The organic layer was dried over Na2SO4 and filtered. Removal of solvents under reduced pressure gave an oil residue. 4-(4-methyl-2-nitrophenylamino)-piperidine-1-carboxylic acid tert-butyl ester was isolated as a solid (3.13 g, 94%) from Biotage flash column chromatography using hexanes and ethyl acetate (3/1 ratio).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.